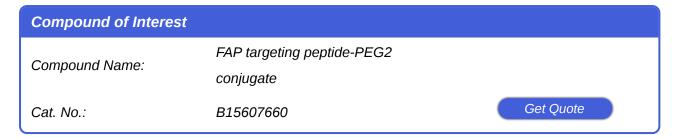


# Application Notes and Protocols for Assessing FAP Expression in Tumor Biopsies

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For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide range of solid tumors. Its limited expression in normal adult tissues makes it an attractive biomarker and therapeutic target. Accurate and reliable assessment of FAP expression in tumor biopsies is crucial for patient stratification, prognostic evaluation, and the development of FAP-targeted therapies.

These application notes provide an overview and detailed protocols for the most common methods used to assess FAP expression in formalin-fixed, paraffin-embedded (FFPE) tumor biopsies: Immunohistochemistry (IHC), Quantitative Real-Time PCR (qRT-PCR), and Mass Spectrometry (MS).

# Immunohistochemistry (IHC)

IHC is a widely used technique to visualize the distribution and localization of FAP protein expression within the tissue architecture.

## **Quantitative Data Summary**



Tumor Type	Number of Samples (n)	Percentage of FAP-Positive Cases	Staining Intensity/Score	Reference
Breast Cancer	1216 (across 23 tumor types)	High prevalence	High FAP Intensity Score (>60)	[1]
Pancreatic Cancer	1216 (across 23 tumor types)	High prevalence	High FAP Intensity Score (>60)	[1]
Esophageal Cancer	1216 (across 23 tumor types)	High prevalence	High FAP Intensity Score (>60)	[1]
Lung Cancer	1216 (across 23 tumor types)	High prevalence	High FAP Intensity Score (>60)	[1]
Colon Cancer	360 (across 16 tumor types)	High FAP expression in >30% of samples	H-score ≥30	[2]
Sarcoma	360 (across 16 tumor types)	High FAP expression in >30% of samples	H-score ≥30	[2]
Head and Neck Squamous Cell Carcinoma	360 (across 16 tumor types)	High FAP expression in >30% of samples	H-score ≥30	[2]
Bladder Cancer	360 (across 16 tumor types)	High FAP expression in >30% of samples	H-score ≥30	[2]
Mesothelioma	360 (across 16 tumor types)	High FAP expression in >30% of samples	H-score ≥30	[2]
Salivary Gland Cancer	360 (across 16 tumor types)	High FAP expression in	H-score ≥30	[2]



Cancer of  Unknown  Primary  360 (across 16 tumor types)	High FAP expression in >30% of samples	H-score ≥30	[2]
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## **Experimental Protocol: FAP Immunohistochemistry**

This protocol is a general guideline and may require optimization based on the specific antibody and detection system used.

#### Materials:

- FFPE tumor tissue sections (4-5 μm) on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
- Hydrogen peroxide solution (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- · Primary antibody against FAP
- Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse)
- DAB substrate kit
- Hematoxylin counterstain
- · Mounting medium

## Procedure:



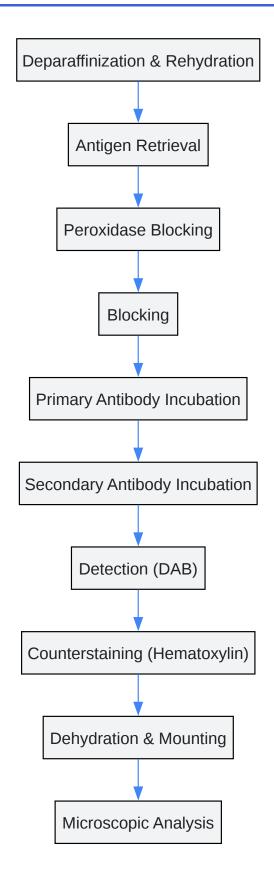
- · Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 10 minutes each).[3]
  - Immerse slides in 100% ethanol (2 changes, 5 minutes each).[3]
  - Immerse slides in 95% ethanol (1 change, 3 minutes).
  - Immerse slides in 70% ethanol (1 change, 3 minutes).
  - Rinse with deionized water.
- · Antigen Retrieval:
  - Immerse slides in pre-heated antigen retrieval buffer.
  - Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).[4]
  - Allow slides to cool to room temperature in the buffer.
- Peroxidase Blocking:
  - Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with PBS (3 changes, 5 minutes each).
- Blocking:
  - Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation:
  - Dilute the primary anti-FAP antibody to its optimal concentration in antibody diluent.
  - Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.



- Secondary Antibody Incubation:
  - Rinse slides with PBS (3 changes, 5 minutes each).
  - Incubate with the secondary antibody for 30-60 minutes at room temperature.
- Detection:
  - Rinse slides with PBS (3 changes, 5 minutes each).
  - Prepare and apply the DAB substrate solution according to the manufacturer's instructions until the desired brown color develops.
  - Stop the reaction by rinsing with deionized water.
- · Counterstaining:
  - Immerse slides in hematoxylin for 1-2 minutes.
  - "Blue" the slides in running tap water.
- · Dehydration and Mounting:
  - Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
  - Clear in xylene and apply a coverslip with mounting medium.

## **IHC Workflow Diagram**





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Figure 1. Immunohistochemistry (IHC) workflow for FAP staining.



# **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is a sensitive method to quantify FAP mRNA expression levels in tumor biopsies.

**Ouantitative Data Summary** 

Tumor Type	Method	Finding	Reference
Kidney Renal Clear Cell Carcinoma (KIRC)	RT-qPCR	Higher FAP mRNA expression in ACHN cancer cells compared to HK-2 normal cells.	[5]
Ovarian Cancer	qRT-PCR	Very high FAPα mRNA expression in CAFs compared to adhesive and sphere cells.	[6]
Colorectal Carcinoma	Real-Time Quantitative RT-PCR	mRNA levels can be reproducibly quantified from FFPE samples.	[7]

## **Experimental Protocol: FAP qRT-PCR**

Part 1: RNA Extraction from FFPE Tissue[3][8]

## Materials:

- FFPE tumor tissue sections (5-10 μm)
- Xylene
- Ethanol (100%)
- RNA extraction kit for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit)
- Proteinase K



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#### Procedure:

- Deparaffinization:
  - Place tissue sections in a microcentrifuge tube.
  - Add 1 ml xylene, vortex vigorously, and centrifuge at maximum speed for 2 minutes.
     Remove the supernatant.[8]
  - Repeat the xylene wash.
  - Add 1 ml of 100% ethanol, vortex, and centrifuge. Remove the supernatant.[8]
  - Repeat the ethanol wash and air dry the pellet.[8]
- · Protein Digestion:
  - Resuspend the pellet in the lysis buffer provided in the kit.
  - Add Proteinase K and incubate at the recommended temperature and time (e.g., 56°C for 15 minutes, then 80°C for 15 minutes to reverse cross-linking).
- RNA Purification:
  - Follow the manufacturer's protocol for RNA binding to the column, washing, and elution.
     This typically includes a DNase I treatment step to remove contaminating genomic DNA.
- RNA Quantification and Quality Control:
  - Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop).

Part 2: cDNA Synthesis and qRT-PCR[5][9]

#### Materials:

Extracted RNA



- · Reverse transcription kit
- FAP-specific primers (Forward and Reverse)
- Housekeeping gene primers (e.g., GAPDH, ACTB)
- SYBR Green or TaqMan master mix
- qRT-PCR instrument

### **FAP Primer Sequences:**

- Forward: 5'-GGAAGTGCCTGTTCCAGCAATG-3'[9]
- Reverse: 5'-TGTCTGCCAGTCTTCCCTGAAG-3'[9]

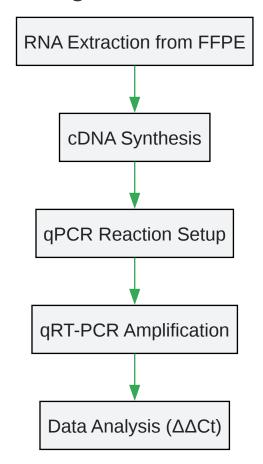
### Procedure:

- · cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
- qRT-PCR Reaction Setup:
  - Prepare the reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers for FAP or a housekeeping gene, and cDNA template.
  - Run the reaction in a qRT-PCR instrument.
- Thermal Cycling Conditions (Example):
  - Initial denaturation: 95°C for 10 minutes.
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds.
    - Annealing/Extension: 60°C for 1 minute.



- Melting curve analysis (for SYBR Green).
- Data Analysis:
  - o Determine the cycle threshold (Ct) values for FAP and the housekeeping gene.
  - $\circ$  Calculate the relative expression of FAP mRNA using the  $\Delta\Delta$ Ct method.

## **qRT-PCR Workflow Diagram**



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Figure 2. qRT-PCR workflow for FAP mRNA quantification.

# **Mass Spectrometry (MS)-Based Proteomics**

MS-based proteomics allows for the sensitive and specific quantification of FAP protein in tumor biopsies.



**Quantitative Data Summary** 

Tumor Type	Method	Finding	Reference
Colon Cancer	Activity-based proteomic profiling and Western blot	FAP activity and protein expression were higher in stage III vs. stage II carcinoma.	[10]
Breast Cancer	LC-MRM/MS	Feasible for relative quantification of a large set of proteins from FFPE samples.	[11]
Various Cancers	DIA-MS	Capable of quantifying thousands of proteins, including clinical biomarkers, from FFPE biopsies.	[12]

# **Experimental Protocol: FAP Targeted Proteomics**

Part 1: Protein Extraction from FFPE Tissue[4][13]

#### Materials:

- FFPE tumor tissue sections
- Xylene
- Ethanol (100%, 90%, 70%)
- Antigen retrieval buffer (e.g., Tris-HCl, pH 9.0)
- Lysis buffer (e.g., SDS-containing buffer)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)



Trypsin

#### Procedure:

- Deparaffinization and Rehydration:
  - Similar to the IHC protocol, wash sections with xylene and a graded ethanol series.
- Antigen Retrieval and Lysis:
  - Heat the tissue sections in an antigen retrieval buffer (e.g., 95°C for 90 minutes) to reverse formalin cross-links.[13]
  - Add lysis buffer and sonicate to further disrupt the tissue.[13]
- Reduction and Alkylation:
  - Reduce disulfide bonds by adding DTT and incubating.
  - Alkylate cysteine residues by adding IAA and incubating in the dark.
- · Protein Digestion:
  - Digest the proteins into peptides using trypsin overnight at 37°C.[11]
- Peptide Cleanup:
  - Acidify the peptide solution and desalt using a C18 spin column or similar method.

Part 2: LC-MS/MS Analysis[6][11]

### Materials:

- · Digested and cleaned peptides
- LC-MS/MS system (e.g., Q Exactive, Orbitrap)
- C18 analytical column

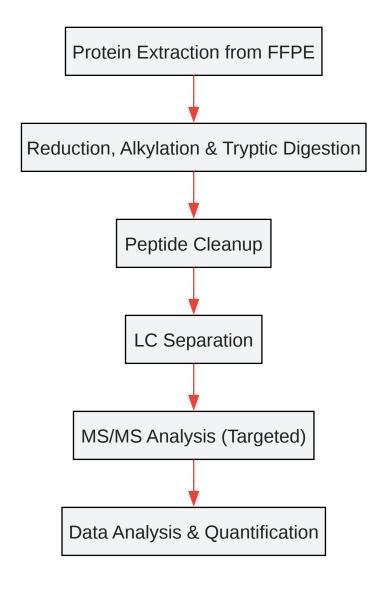


### Procedure:

- Liquid Chromatography (LC) Separation:
  - o Inject the peptide sample onto the LC system.
  - Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a
     C18 column.
- Mass Spectrometry (MS) Analysis:
  - Analyze the eluted peptides using a mass spectrometer in a targeted proteomics mode such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
  - Define precursor and fragment ions specific to FAP peptides for quantification.
- Data Analysis:
  - Integrate the peak areas of the FAP-specific fragment ions.
  - Quantify FAP protein abundance relative to an internal standard or by comparing across different samples.

## **Mass Spectrometry Workflow Diagram**





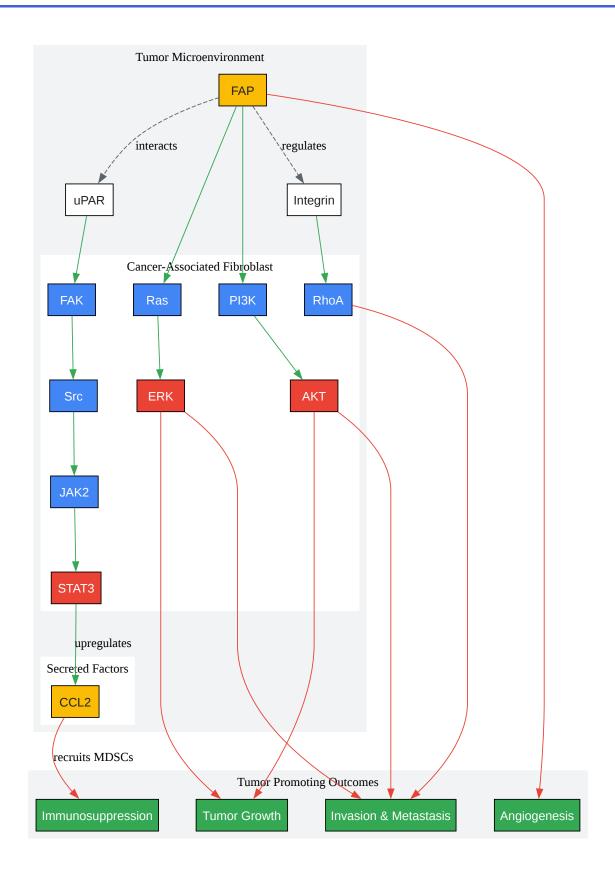
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Figure 3. Mass spectrometry workflow for FAP protein quantification.

# FAP Signaling Pathways in the Tumor Microenvironment

FAP expression on CAFs influences several signaling pathways that promote tumor growth, invasion, and immunosuppression.





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